molecular formula C19H14N4O4 B1202228 4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 2-furoate

4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 2-furoate

Cat. No. B1202228
M. Wt: 362.3 g/mol
InChI Key: YNUGWMQBQHUMLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-furancarboxylic acid [4-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] ester is a pyranopyrazole and a 2-furoate ester.

Scientific Research Applications

Catalyst Development

One significant application of this compound is in the field of catalyst development. For example, research has shown that ammonium dihydrogen phosphate on nano α-Al2O3 can act as an effective catalyst for the synthesis of 6-amino-5-cyano-4-aryl-1,4-dihydropyrano[2,3-c]pyrazoles, demonstrating its potential in catalytic processes (Maleki & Ashrafi, 2014). Similarly, tungstate sulfuric acid has been used as a catalyst for efficient synthesis of these derivatives, highlighting another catalyst application (Farahi et al., 2014).

Green Chemistry

Several studies emphasize the use of this compound in green chemistry. For instance, a method for synthesizing pyranopyrazoles in aqueous media using triethylbenzylammonium chloride as a catalyst was developed, emphasizing eco-friendliness and simplicity (Shi et al., 2004). Additionally, a clean and simple synthesis method using hexadecyltrimethylammonium bromide in water was described, further promoting environmentally friendly approaches (Jin et al., 2005).

Organic Synthesis

This compound plays a crucial role in organic synthesis. For example, a study detailed the preparation of pyrano[2,3-d]pyrimidine-5-one derivatives from these pyrazole derivatives, showcasing its utility in synthesizing novel organic compounds (Mistry et al., 2012). Another research highlighted the synthesis of various dihydropyrano[2,3-c]pyrazole derivatives, demonstrating the versatility of this compound in organic chemistry (Eskandari et al., 2012).

Structural and Spectroscopic Analysis

Significant research has also been done on the structural and spectroscopic properties of derivatives of this compound. For instance, a study conducted spectroscopic and structural investigations on a synthetic analog with the 4H-pyran motif, underlining the importance of such compounds in material science and pharmaceutical applications (Kumar et al., 2020).

properties

Product Name

4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 2-furoate

Molecular Formula

C19H14N4O4

Molecular Weight

362.3 g/mol

IUPAC Name

[4-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] furan-2-carboxylate

InChI

InChI=1S/C19H14N4O4/c1-10-15-16(13(9-20)17(21)27-18(15)23-22-10)11-4-6-12(7-5-11)26-19(24)14-3-2-8-25-14/h2-8,16H,21H2,1H3,(H,22,23)

InChI Key

YNUGWMQBQHUMLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OC(=O)C4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 2-furoate
Reactant of Route 2
4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 2-furoate
Reactant of Route 3
4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 2-furoate
Reactant of Route 4
4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 2-furoate
Reactant of Route 5
4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 2-furoate
Reactant of Route 6
4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 2-furoate

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